molecular formula C9H8F2O3 B2665930 3-(Difluoromethyl)-4-methoxybenzoic acid CAS No. 1783735-14-7

3-(Difluoromethyl)-4-methoxybenzoic acid

Cat. No.: B2665930
CAS No.: 1783735-14-7
M. Wt: 202.157
InChI Key: NDXAHJXRMTWMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4-methoxybenzoic acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core

Mechanism of Action

The compound acts by inhibiting succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle . This inhibition disrupts the energy production in the fungal cells, leading to their death .

Future Directions

The field of difluoromethylation, which includes compounds like “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid”, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methoxybenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method is the metal-mediated difluoromethylation of aromatic compounds. This process can be achieved using reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a suitable catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(Difluoromethyl)-4-formylbenzoic acid, while reduction of the carboxylic acid group can produce 3-(Difluoromethyl)-4-methoxybenzyl alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-4-methoxybenzoic acid is unique due to the presence of both a difluoromethyl group and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced binding interactions, making it valuable for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXAHJXRMTWMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.